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Introduction
Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class of drugs,

primarily used in the management of type 2 diabetes mellitus.[1][2] Its principal mechanism of

action involves the modulation of ion channels, specifically the ATP-sensitive potassium (K-

ATP) channels, in pancreatic beta cells.[2][3][4] This modulation leads to the stimulation of

insulin secretion, thereby lowering blood glucose levels.[1][2][3] The patch-clamp technique is

an indispensable tool for investigating the electrophysiological effects of drugs like Repaglinide
on ion channels at the molecular level. This document provides detailed application notes and

protocols for studying the effects of Repaglinide on ion channels using patch-clamp

electrophysiology.

Mechanism of Action
Repaglinide exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1), the

regulatory subunit of the K-ATP channel in pancreatic beta cells.[1][3] This binding event

inhibits the channel's activity, leading to the closure of the K-ATP channels.[1][2][3][4] The K-

ATP channel is a hetero-octameric complex composed of four SUR1 subunits and four inwardly

rectifying potassium channel 6.2 (Kir6.2) subunits, which form the pore of the channel.[3][5][6]

The closure of K-ATP channels by Repaglinide reduces the outward flow of potassium ions,

causing depolarization of the beta cell membrane.[2][4] This depolarization leads to the
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opening of voltage-gated calcium channels, resulting in an influx of calcium ions into the cell.[2]

[4] The subsequent increase in intracellular calcium concentration triggers the exocytosis of

insulin-containing granules, leading to insulin secretion.[2][4]
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Caption: Signaling pathway of Repaglinide-induced insulin secretion.

Quantitative Data: Repaglinide Interaction with K-
ATP Channels
The following tables summarize the quantitative data from various patch-clamp and binding

studies on the interaction of Repaglinide with K-ATP channels.

Table 1: Inhibitory Concentration (IC50) of Repaglinide on K-ATP Channels
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Cell Type/Channel
Composition

IC50 Value Reference

Recombinant Kir6.2/SUR1

(HEK293 cells)
21 nmol/l [7][8]

Native rat β-cell K-ATP

channels
0.9–7 nmol/l [7][8]

Normal glucose conditions 5.0 ± 1.4 nM [9]

Whole-cell experiments (long

duration)
89 pmol/l [10]

Kir6.2/SUR1, Kir6.2/SUR2A,

Kir6.2/SUR2B (high-affinity

site)

2-8 nmol/l [11]

Kir6.2 (low-affinity site) 230 µmol/l [11]

Table 2: Binding Affinity (Kd) of Repaglinide

Channel Composition Kd Value Reference

Kir6.2/SUR1 0.40 nmol/l [7]

Kir6.2/SUR1[S1237Y] mutant 0.31 nmol/l [7]

SUR1 alone 59 ± 16 nM [5]

Kir6.2/SUR1 co-expressed 0.42 ± 0.03 nM [5]

SUR1 co-expressed with

Kir6.2ΔN14
51 ± 23 nM [5]

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of K-ATP
Channels in HEK293 Cells
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This protocol describes the methodology for recording K-ATP channel currents in HEK293 cells

transiently or stably expressing Kir6.2/SUR1 subunits and the application of Repaglinide.

1. Cell Culture and Transfection:

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2

incubator.

For transient transfection, co-transfect cells with plasmids encoding Kir6.2 and SUR1

subunits using a suitable transfection reagent.

Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

External Solution (in mM): 140 KCl, 1 MgCl2, 2.6 CaCl2, 5 HEPES (pH 7.4 with KOH).

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 5 HEPES (pH 7.2 with KOH).

ATP should be omitted from the internal solution to maximize K-ATP channel opening.

Repaglinide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of

Repaglinide in DMSO and store at -20°C. Dilute to the final desired concentrations in the

external solution on the day of the experiment.

3. Electrophysiological Recording:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.

Establish a whole-cell patch-clamp configuration on a selected transfected cell.

Hold the membrane potential at -60 mV.

Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit K-ATP channel

currents.
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Perfuse the cell with the external solution containing various concentrations of Repaglinide
to determine its inhibitory effect on the channel currents.

4. Data Analysis:

Measure the amplitude of the K-ATP current at a specific voltage (e.g., +40 mV) before and

after the application of Repaglinide.

Construct a dose-response curve by plotting the percentage of current inhibition against the

logarithm of the Repaglinide concentration.

Fit the data with the Hill equation to determine the IC50 value.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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